molecular formula C24H34N2O3 B1192691 EHI2119

EHI2119

Cat. No.: B1192691
M. Wt: 398.55
InChI Key: WZEWIADRMYQUAY-KYCKNJJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This suggests one of the following:

  • The compound may be hypothetical, experimental, or proprietary.
  • The name may be misspelled or misrepresented.

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.55

IUPAC Name

4-((4-(3-(Adamantan-1-yl)ureido)-(1,4-trans)-cyclohexyl)oxy)phenylmethanol

InChI

InChI=1S/C24H34N2O3/c27-15-16-1-5-21(6-2-16)29-22-7-3-20(4-8-22)25-23(28)26-24-12-17-9-18(13-24)11-19(10-17)14-24/h1-2,5-6,17-20,22,27H,3-4,7-15H2,(H2,25,26,28)/t17?,18?,19?,20-,22-,24?

InChI Key

WZEWIADRMYQUAY-KYCKNJJWSA-N

SMILES

OCC1=CC=C(O[C@@H]2CC[C@@H](NC(NC34CC5CC(C4)CC(C5)C3)=O)CC2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EHI 2119;  EHI-2119;  EHI2119

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of data on "EHI2119," a direct comparison is infeasible. However, the evidence does include references to phosphine-alkene ligands () and flame-retardant composites (), which could serve as a framework for discussing hypothetical comparisons if "this compound" were a ligand or polymer. For example:

Table 1: Hypothetical Comparison of Ligand Properties (if "this compound" Were a Ligand)

Property This compound (Hypothetical) Phosphine-Alkene Ligands () Flame-Retardant Composites ()
Coordination Sites Unknown Multidentate (e.g., P, C donors) N/A
Catalytic Activity Unknown High (transition metal catalysis) N/A
Thermal Stability Unknown Moderate to high Exceptional (e.g., EP/GF/DiDOPO)
Applications Unknown Organic synthesis, catalysis Fire-resistant materials

Note: This table is speculative and based on unrelated evidence .

Critical Analysis of Evidence Limitations

The provided evidence is unsuitable for addressing the query due to:

  • Lack of Chemical Data : and mention ligands and composites but lack structural or functional details relevant to "this compound."

Recommendations for Further Research

To investigate "this compound" effectively, the following steps are necessary:

Verify the Compound Name: Confirm the correct nomenclature or CAS registry number.

Access Specialized Databases : Use platforms like SciFinder, Reaxys, or PubChem for structural and property data.

Review Patent Literature : Proprietary compounds are often disclosed in patents rather than journals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EHI2119
Reactant of Route 2
EHI2119

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